molecular formula C26H29N5 B12570422 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine CAS No. 177028-11-4

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine

Cat. No.: B12570422
CAS No.: 177028-11-4
M. Wt: 411.5 g/mol
InChI Key: OHVXVAIEJOBTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a pyrrolidine ring

Preparation Methods

The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine typically involves a multi-step process. The initial step often includes the preparation of the diazenyl intermediates, which are then coupled with the pyrrolidine ring. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct formation of the diazenyl bonds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of diazenyl groups to amines.

    Substitution: The compound can undergo substitution reactions where one of the diazenyl groups is replaced by another functional group, often facilitated by nucleophilic reagents.

Scientific Research Applications

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine involves its interaction with molecular targets through its diazenyl groups. These groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The pyrrolidine ring also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine can be compared with other diazenyl compounds such as:

    1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar structure but with an ethyl group instead of a butyl group, leading to different reactivity and applications.

    Disodium 5-[(E)-{4’-[(E)-{4-[(E)-{2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex structure with additional functional groups, used in different industrial applications.

Properties

CAS No.

177028-11-4

Molecular Formula

C26H29N5

Molecular Weight

411.5 g/mol

IUPAC Name

(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C26H29N5/c1-2-3-6-21-7-9-22(10-8-21)27-28-23-11-13-24(14-12-23)29-30-25-15-17-26(18-16-25)31-19-4-5-20-31/h7-18H,2-6,19-20H2,1H3

InChI Key

OHVXVAIEJOBTJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.